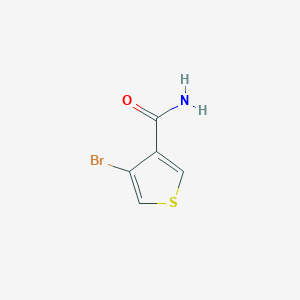
2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-
Übersicht
Beschreibung
2-Thiazolidinethione derivatives are a class of compounds that have garnered interest due to their broad spectrum of biological activities. The 3,4-dimethoxybenzoyl moiety, in particular, has been explored as a protective group in the synthesis of various thiazolidine derivatives, which are known for their potential pharmacological properties .
Synthesis Analysis
The synthesis of 2-thiazolidinethione derivatives often involves the condensation of isothiocyanates with other chemical entities. For instance, 2-thioxo-4-thiazolidinones were synthesized through the cyclocondensation of isothiocyanatosulfonamides with sulfanylacetic acid, using triethylamine as a catalyst . Similarly, the synthesis of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones involved the acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride . These methods demonstrate the versatility of thiazolidinethione chemistry in generating a variety of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structures of thiazolidinethione derivatives are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, novel 2-thioxo-4-thiazolidinones and their derivatives were characterized by these methods to confirm their chemical structure . Additionally, the crystal structure of certain thiazolidine derivatives has been determined using single-crystal X-ray diffraction data, providing detailed insights into their molecular geometry .
Chemical Reactions Analysis
Thiazolidinethione derivatives undergo a range of chemical reactions that are influenced by their substituents. The 3,4-dimethoxybenzyl group, used as an N-protecting group, can be smoothly eliminated by DDQ, with the yield depending on the substituents of the phenyl ring . Moreover, the reactivity of thiazolidine derivatives can lead to unexpected transformations, such as the one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines when reacted with secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinethione derivatives are closely related to their structure. For instance, the presence of the 3,4-dimethoxybenzoyl group can affect the solubility and stability of the compound . The susceptibility of certain thiazolidine derivatives to oxidation and their tendency to form dimers or undergo methylation are also notable properties that have been studied . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Chemical Protection and Elimination
- The 3,4-dimethoxybenzyl group has been used to N-protect 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This group is smoothly eliminated by certain chemicals, with the yield dependent on the substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).
Synthesis and Antimicrobial Evaluation
- Thiazolidinone, including the 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-, has been employed in the preparation of drugs for treating inflammations and bacterial infections. Spiroheterocycles with a thiazolidine moiety demonstrate antimicrobial activity (Hussein, Masaret, & Khairou, 2015).
Aldol Reactions with Chiral Auxiliaries
- Thiazolidinethiones, such as the 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-, have been utilized in diastereoselective aldol reactions, demonstrating their utility in the synthesis of chiral compounds (Crimmins, Christie, & Hughes, 2012).
Pharmacological Evaluation of Heterocyclic Compounds
- Compounds containing thiazolidinethione have been prepared and screened for their antibacterial and antifungal activities, indicating their significance in developing pharmacologically active substances (Mistry & Desai, 2006).
Eco-friendly Preparation Methods
- Thiazolidin-4-ones, including the 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-, possess various biological activities and have been synthesized using environmentally friendly methods, highlighting their importance in green chemistry (Meng, Zheng, Dong, & Qu, 2012).
Synthesis of Fused Thiazole Derivatives
- The compound reacts with various chemicals to form fused thiazole derivatives, showcasing its versatility in synthetic organic chemistry (Allah, Hammouda, & Ali, 1985).
Wirkmechanismus
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with its targets through a process of deprotection and deposition, leading to changes in the structure and quality of the resulting self-assembled monolayers .
Biochemical Pathways
The compound’s parent molecule, 3,4-dimethoxybenzoic acid, is known to be involved in various biological roles, including acting as a plant metabolite and an allergen . This suggests that the compound may influence similar biochemical pathways.
Pharmacokinetics
The increased solubility and stability of the compound due to the presence of the 3,4-dimethoxybenzyl group may enhance its bioavailability.
Result of Action
The formation of self-assembled monolayers suggests that the compound may influence the structure and function of cellular membranes or other molecular assemblies.
Action Environment
The action of 3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione is influenced by environmental factors such as temperature and the presence of protons . Elevated temperatures and the presence of protons facilitate the cleavage of the 3,4-dimethoxybenzyl group, thereby influencing the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-5-6-18-12(13)17/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBLMXIHSQIOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCSC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349450 | |
| Record name | 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- | |
CAS RN |
111427-22-6 | |
| Record name | 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)

![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)
![1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3032046.png)





![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)

